molecular formula C13H18N2O B585598 2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 CAS No. 1346600-76-7

2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6

Katalognummer: B585598
CAS-Nummer: 1346600-76-7
Molekulargewicht: 224.337
InChI-Schlüssel: DHTGHBBVDGTZGY-WFGJKAKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 is a deuterated derivative of a bis-pyrrole compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 typically involves the reaction of 2-hydroxytrimethylene with 1-methyl-dihydropyrrole under controlled conditions. The deuterated version is prepared by using deuterated reagents to ensure the incorporation of deuterium atoms into the final product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow reactors to ensure consistent production and quality control.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Bis(hydroxymethyl)propionic acid: A similar compound used in the synthesis of hyperbranched polyesters.

    2,2-Bis(hydroxymethyl)propionate: Another related compound with applications in polymer chemistry.

Uniqueness

2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 is unique due to its deuterated nature, which can provide insights into reaction mechanisms and improve the stability of the compound in certain applications. Its structural features also make it a versatile building block for various synthetic and industrial processes.

Eigenschaften

CAS-Nummer

1346600-76-7

Molekularformel

C13H18N2O

Molekulargewicht

224.337

IUPAC-Name

1,3-bis[1-(trideuteriomethyl)pyrrol-2-yl]propan-2-ol

InChI

InChI=1S/C13H18N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h3-8,13,16H,9-10H2,1-2H3/i1D3,2D3

InChI-Schlüssel

DHTGHBBVDGTZGY-WFGJKAKNSA-N

SMILES

CN1C=CC=C1CC(CC2=CC=CN2C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.